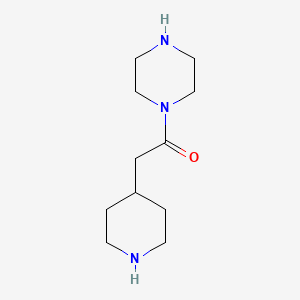
6-methoxy-N,2-dimethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N,2-dimethylquinoline-3-carboxamide, also known as GW501516, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in the fields of medicine and sports science. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of lipid and glucose metabolism, as well as energy homeostasis.
Mechanism of Action
6-methoxy-N,2-dimethylquinoline-3-carboxamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy utilization and increased endurance.
Biochemical and Physiological Effects:
6-methoxy-N,2-dimethylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake in skeletal muscle, reduced triglyceride levels, and increased endurance. It has also been shown to improve insulin sensitivity and increase mitochondrial biogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-methoxy-N,2-dimethylquinoline-3-carboxamide in lab experiments is its selective activation of PPARδ, which allows for specific targeting of metabolic pathways involved in energy homeostasis. However, one limitation is that the long-term effects of 6-methoxy-N,2-dimethylquinoline-3-carboxamide on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on 6-methoxy-N,2-dimethylquinoline-3-carboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes, as well as its potential use in enhancing athletic performance. Another area of interest is its mechanism of action, and how it interacts with other metabolic pathways in the body. Additionally, further research is needed to determine the long-term effects of 6-methoxy-N,2-dimethylquinoline-3-carboxamide on human health, and to develop safer and more effective analogs of the drug.
Synthesis Methods
The synthesis of 6-methoxy-N,2-dimethylquinoline-3-carboxamide involves the reaction of 2,4-dinitrobenzenesulfonamide and 2-(4-methoxyphenyl)acetic acid to form 6-methoxy-N,2-dimethylquinoline-3-carboxylic acid, which is then converted to the amide form by reacting with thionyl chloride and dimethylamine. The amide is then reduced to the final product, 6-methoxy-N,2-dimethylquinoline-3-carboxamide, using lithium aluminum hydride.
Scientific Research Applications
6-methoxy-N,2-dimethylquinoline-3-carboxamide has been extensively studied for its potential applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models. In addition, 6-methoxy-N,2-dimethylquinoline-3-carboxamide has been investigated for its potential use in enhancing athletic performance, as it has been shown to increase endurance and improve muscle fiber composition in animal studies.
properties
IUPAC Name |
6-methoxy-N,2-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(13(16)14-2)7-9-6-10(17-3)4-5-12(9)15-8/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKIPNRTKKITAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N,2-dimethylquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
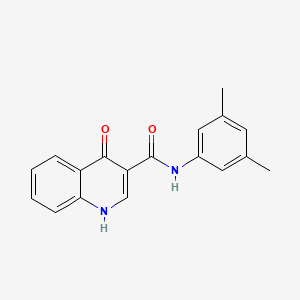

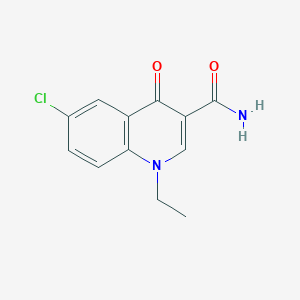
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
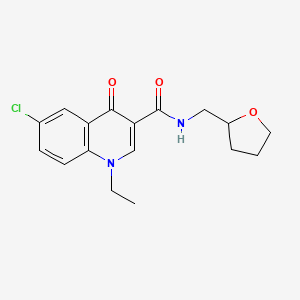

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
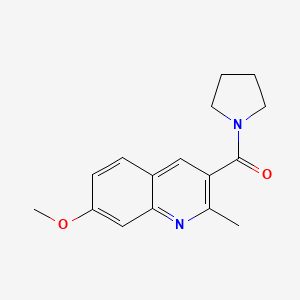
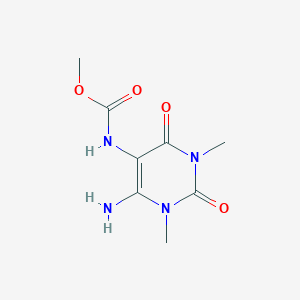
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
